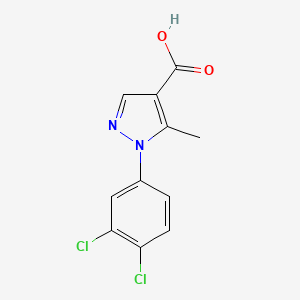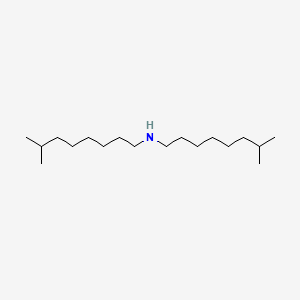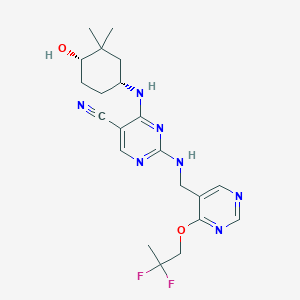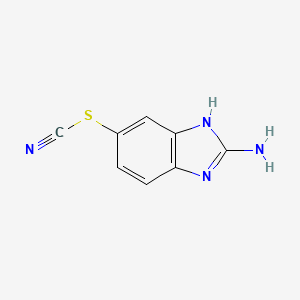![molecular formula C11H7ClN2S B8716281 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B8716281.png)
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and an acetonitrile group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized using acetic anhydride to yield the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- [2-(4-Methyl-phenyl)-thiazol-4-yl]-acetonitrile
- [2-(4-Bromo-phenyl)-thiazol-4-yl]-acetonitrile
- [2-(4-Fluoro-phenyl)-thiazol-4-yl]-acetonitrile
Uniqueness
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it distinct from other similar thiazole derivatives .
Propiedades
Fórmula molecular |
C11H7ClN2S |
|---|---|
Peso molecular |
234.71 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetonitrile |
InChI |
InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2 |
Clave InChI |
VATBLIZQMIUHJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CS2)CC#N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Acetamide,N-[2-[3,4-dihydro-7-[[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-3-piperidinyl]oxy]methyl]-1(2H)-quinolinyl]ethyl]-](/img/structure/B8716201.png)
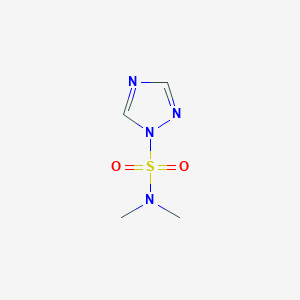
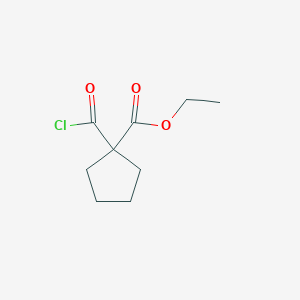
![4-(4-Methoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B8716209.png)
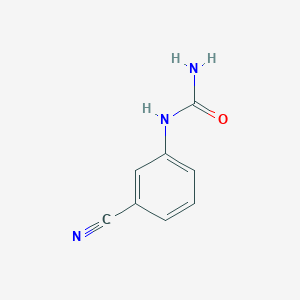
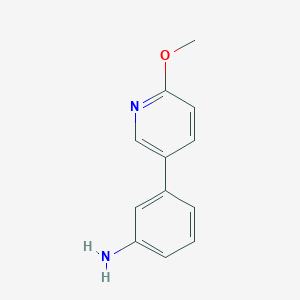
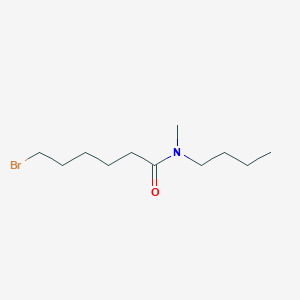
![N-[4-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)phenyl]formamide](/img/structure/B8716237.png)
